Ethyl 2-methoxynaphthalene-1-carboxylate
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Overview
Description
Ethyl 2-methoxynaphthalene-1-carboxylate is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl ester group at the 1-position and a methoxy group at the 2-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxynaphthalene-1-carboxylate typically involves the esterification of 2-methoxynaphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxynaphthalene-1-carboxylate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Carboxynaphthalene-1-carboxylate
Reduction: 2-Methoxynaphthalene-1-methanol
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxynaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methoxynaphthalene-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce 2-methoxynaphthalene-1-carboxylic acid and ethanol. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxynaphthalene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxynaphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of both an ethyl ester and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 2-methoxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(15)13-11-7-5-4-6-10(11)8-9-12(13)16-2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPRDEFNHQEGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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